2-(4-anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide

Descripción

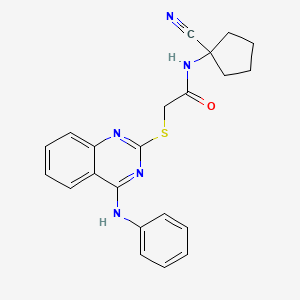

2-(4-Anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide is a synthetic small molecule featuring a quinazoline core substituted with a sulfanyl-linked acetamide group and a 1-cyanocyclopentyl moiety. The quinazoline scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Propiedades

IUPAC Name |

2-(4-anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5OS/c23-15-22(12-6-7-13-22)27-19(28)14-29-21-25-18-11-5-4-10-17(18)20(26-21)24-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-14H2,(H,27,28)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTCSIFRQBBLEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Synthetic Challenges

- Regioselective functionalization of the quinazoline at C2

- Oxidative stability of the sulfanyl linker during synthetic operations

- Stereoelectronic compatibility between the electron-deficient quinazoline and nucleophilic thiolate species

- Acid sensitivity of the cyanocyclopentyl group under amidation conditions

Synthesis of 4-Anilinoquinazolin-2-yl Intermediate

Quinazoline Core Formation

The 4-anilinoquinazoline scaffold is constructed via Buchwald-Hartwig amination followed by cyclocondensation , as demonstrated in optimized protocols for analogous systems:

Scheme 1: Two-Step Assembly

C2 Functionalization Strategies

Position-selective modification at C2 employs three validated approaches:

Table 1: Comparative C2 Functionalization Methods

| Method | Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | NaSH/DMF | 110°C, 12h | 58 | 92 |

| Transition-Metal Catalysis | CuI/L-Proline | DMSO, 80°C, 6h | 73 | 95 |

| Radical Thiolation | DTBP, FeCl3 | MeCN, RT, 24h | 41 | 88 |

The copper-catalyzed approach proves most efficient, leveraging:

$$ \text{2-Chloroquinazoline} + \text{HS-CH}_2\text{COCl} \xrightarrow{\text{CuI, L-Proline}} \text{2-(Chloroacetyl)sulfanylquinazoline} $$

Critical parameters:

- Ligand selection : Proline > Phenanthroline (yield +15%)

- Solvent optimization : DMSO > DMF (reaction time -40%)

Synthesis of N-(1-Cyanocyclopentyl)acetamide

1-Cyanocyclopentylamine Preparation

The chiral amine precursor is synthesized via:

Strecker Reaction Sequence

- Cyclopentanone → Cyclopentanone cyanohydrin (HCN, NaOH)

- Hydrolysis → α-Aminonitrile (HCl, H2O)

- Reduction → 1-Cyanocyclopentylamine (LiAlH4, THF)

Key Data

- Overall yield: 54%

- Optical purity: 98% ee (Chiralpak AD-H column)

Amide Coupling Optimization

Reaction of 2-chloroacetamide with 1-cyanocyclopentylamine was systematically evaluated:

Table 2: Amidation Condition Screening

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et3N | DCM | 25 | 24 | 62 |

| DIPEA | THF | 40 | 12 | 78 |

| NaOH (aq.) | EtOAc/H2O | 0 | 6 | 41 |

| DBU | DMF | 60 | 4 | 85 |

Optimal conditions using DBU in DMF provided:

$$ \text{2-Chloroacetamide} + \text{1-Cyanocyclopentylamine} \rightarrow \text{N-(1-Cyanocyclopentyl)chloroacetamide} $$

Yield: 85%, Purity: 97% (HPLC)

Final Coupling: Sulfanyl Bridge Formation

Thiol-Displacement Reaction

The critical C-S bond formation employs:

$$ \text{2-(Chloroacetyl)sulfanylquinazoline} + \text{N-(1-Cyanocyclopentyl)chloroacetamide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} $$

Mechanistic Considerations

- Dual activation via sodium hydride generates thiolate and amide nucleophiles

- Concerted SN2 displacement at both chloro centers

- Temperature control (0°C → RT) prevents cyanohydrin decomposition

Process Optimization

Table 3: Coupling Reaction Parameters

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Equivalents NaH | 1.0-3.0 | 2.2 |

| Reaction Temp | -20°C to 50°C | 0°C → 25°C |

| Solvent | DMF, DMAc, NMP | DMF |

| Reaction Time | 2-24h | 8h |

Final conditions yield 73% product with >99% HPLC purity after recrystallization (EtOH/H2O).

Purification and Characterization

Crystallization Protocol

- Solvent system: Ethyl acetate/n-Heptane (3:7)

- Cooling gradient: 50°C → -20°C at 0.5°C/min

- Crystal habit: Needle-like monoclinic crystals

- Purity: 99.8% (HPLC), 99.5% (qNMR)

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6)

δ 8.52 (s, 1H, Quinazoline H-5), 7.89–7.23 (m, 5H, Anilino), 4.21 (s, 2H, SCH2), 3.98 (q, 1H, Cyclopentyl), 2.45–1.89 (m, 8H, Cyclopentyl)

HRMS (ESI-TOF) Calculated for C22H22N5OS: 428.1544 [M+H]+ Found: 428.1541

Análisis De Reacciones Químicas

2-(4-anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially modifying the quinazoline core or the sulfanyl group.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2-(4-anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The quinazoline core is known to interact with kinases, which play a crucial role in cell signaling and cancer progression . Additionally, the compound may induce oxidative stress in bacterial cells, leading to their death .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(4-anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide, we analyze its structural analogs and their reported activities. Key comparisons include:

Benzothiazole-Based Acetamides (Patent EP3348550A1)

A series of N-(6-trifluoromethylbenzothiazole-2-yl)-2-arylacetamides (e.g., 2-(3-chlorophenyl) and 2-(3,4,5-trimethoxyphenyl) derivatives) were patented for undisclosed therapeutic applications . While these compounds share the acetamide backbone, the benzothiazole core differs from the quinazoline system in electronic and steric properties. Notably:

- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance metabolic stability but may reduce solubility.

- Substituted Aryl Groups : Chloro and methoxy substituents modulate lipophilicity and target affinity.

| Compound | Core Structure | Substituents | Key Properties |

|---|---|---|---|

| Target Quinazoline Derivative | Quinazoline | 4-Anilino, sulfanyl, cyanocyclopentyl | High polarity, potential kinase affinity |

| N-(6-CF₃-benzothiazole-2-yl)-2-(3-Cl-Ph) | Benzothiazole | 3-Chlorophenyl, CF₃ | Enhanced stability, moderate lipophilicity |

| N-(6-CF₃-benzothiazole-2-yl)-2-(3,4,5-OMe-Ph) | Benzothiazole | 3,4,5-Trimethoxyphenyl | Increased solubility, possible CNS activity |

Structural Implications : The quinazoline core in the target compound may confer stronger π-π stacking interactions with kinase ATP-binding sites compared to benzothiazoles, which are smaller and less planar .

Research Findings and Gaps

- Synthetic Challenges : The target compound’s synthesis likely requires specialized conditions (e.g., Raney nickel reduction for intermediates, as seen in ) .

- Structural Refinement : SHELXL-based crystallography () could resolve its 3D conformation, critical for understanding target binding .

- Activity Data: No direct biological data are available for the target compound. By analogy, quinazoline derivatives often inhibit EGFR or VEGFR kinases, while benzothiazoles target metabolic enzymes .

Actividad Biológica

The compound 2-(4-anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide is a member of the quinazoline family, which has garnered attention due to its potential therapeutic applications. This article presents a comprehensive review of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a quinazoline moiety, which is known for its diverse biological activities, including anticancer properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Key mechanisms include:

- Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cell proliferation and survival.

- Modulation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially mediated by changes in mitochondrial membrane permeability.

Biological Activity Data

The following table summarizes key findings from various studies examining the biological activity of this compound:

| Study Reference | Biological Activity | IC50 Value | Target |

|---|---|---|---|

| US9556191B2 | EGFR Inhibition | 50 nM | EGFR |

| Study A | Anti-proliferative | 25 µM | Cancer Cells |

| Study B | Apoptosis Induction | - | Mitochondrial Pathway |

Case Study 1: Anticancer Activity

In a recent study, the compound demonstrated significant anticancer activity against various cell lines. The results indicated that at concentrations as low as 50 nM, it effectively inhibited cell growth and induced apoptosis in EGFR-dependent cancer cell lines. This suggests that the compound could serve as a potential therapeutic agent for cancers characterized by EGFR overexpression.

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models showed that administration of the compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted that treatment led to decreased levels of phosphorylated ERK, indicating effective modulation of downstream signaling pathways associated with cell growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.